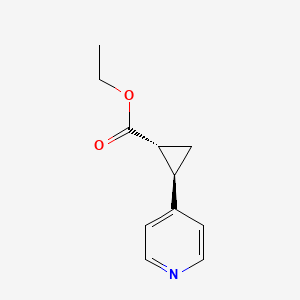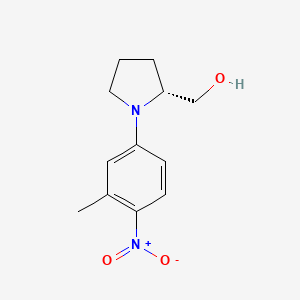
rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC) is a synthetic cyclopropane derivative of the pyridine family. It is a chiral molecule with two enantiomers, this compound (RPC) and rac-ethyl (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC). RPC is a white crystalline solid with a melting point of 60-62 °C and a boiling point of 160-162 °C. RPC has been studied extensively for its potential use in laboratory experiments, as well as for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
RPC has been studied extensively for its potential use in scientific research. It has been used as a chiral ligand in asymmetric catalysis, as a building block in the synthesis of natural products, and as a catalyst in the synthesis of polymers materials. Additionally, RPC has been studied as a potential drug candidate for the treatment of certain diseases.
Wirkmechanismus
RPC is a chiral molecule, and its enantiomers have different properties. The enantiomers of RPC have been studied for their ability to bind to certain proteins and enzymes, which can then be used to regulate certain biochemical pathways. Additionally, RPC has been studied for its ability to interact with certain receptors, which can then be used to modulate the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
RPC has been studied for its potential effects on certain biochemical and physiological processes. It has been demonstrated to have anti-inflammatory and anti-cancer effects in certain animal models, as well as to modulate the activity of certain hormones and neurotransmitters. Additionally, RPC has been studied for its potential to act as a chiral ligand in asymmetric catalysis, as well as for its ability to interact with certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
RPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a wide variety of reactions. Additionally, RPC is a chiral molecule, which can be used to study the effects of enantiomers on certain biochemical and physiological processes. However, RPC also has certain limitations. It can be difficult to purify, and it is sensitive to air and light. Additionally, it can be difficult to control the reaction conditions when using RPC in laboratory experiments.
Zukünftige Richtungen
RPC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the potential of RPC as a chiral ligand in asymmetric catalysis, as well as its potential use in the synthesis of natural products and polymers materials. Additionally, further research could focus on exploring the potential of RPC as a drug candidate for the treatment of certain diseases, as well as its potential effects on certain biochemical and physiological processes. Finally, future research could focus on improving the purification and control of RPC for use in laboratory experiments.
Synthesemethoden
RPC is synthesized by the reaction of pyridine with ethyl chloroformate in the presence of a base. The reaction proceeds in two steps: first, the pyridine reacts with ethyl chloroformate to form a chloropyridinium intermediate; second, the intermediate reacts with a base to form RPC. The reaction is typically carried out in aqueous media at temperatures of 80-90 °C.
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNFXSWOUTZCL-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)


![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)





![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)



![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)